molecular formula C5H7ClN2 B1526224 2-(Azetidin-3-ylidene)acetonitrile hydrochloride CAS No. 1314910-43-4

2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Cat. No. B1526224
M. Wt: 130.57 g/mol
InChI Key: XELKWDFNWRGTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azetidin-3-ylidene)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1314910-43-4 and a molecular weight of 130.58 . It is stored in an inert atmosphere at temperatures between 2-8°C . .


Molecular Structure Analysis

The linear formula of this compound is C5H7ClN2 . The InChI key is XELKWDFNWRGTLX-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 130.58 . . More detailed physical and chemical properties might be found in specialized databases or literature.

Scientific Research Applications

Pharmacological Properties and Therapeutic Use

Various ACE inhibitors such as Lisinopril, Perindopril, Ramipril, and Enalapril have been extensively studied for their pharmacodynamic and pharmacokinetic properties, especially in the context of hypertension and congestive heart failure. These studies highlight the efficacy of ACE inhibitors in lowering blood pressure and improving cardiac function without causing an increase in heart rate, primarily through the inhibition of the angiotensin-converting enzyme which leads to a decrease in peripheral vascular resistance (Lancaster & Todd, 1988); (Todd & Fitton, 1991); (Frampton & Peters, 1995); (Todd & Heel, 1986).

Cardiovascular Health

Research also delves into the broader implications of cardiovascular health, with studies exploring the effects of ACE inhibitors versus other agents in preventing cardiovascular events in patients with hypertension and type 2 diabetes, demonstrating the significant benefit of ACE inhibitors in reducing incidences of acute myocardial infarction, cardiovascular events, and all-cause mortality (Pahor et al., 2000).

Cerebrovascular Health

On the cerebrovascular front, acetazolamide has been used as a vasodilatory stimulus in research concerning cerebrovascular diseases and conditions affecting cerebral vasculature. The mechanism of action and the utility of acetazolamide tests in cerebrovascular research are reviewed, highlighting their potential in early detection of cerebral dysfunction and in the prevention of cerebrovascular diseases (Settakis et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-(azetidin-3-ylidene)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClH/c6-2-1-5-3-7-4-5;/h1,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELKWDFNWRGTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-ylidene)acetonitrile hydrochloride

CAS RN

1314910-43-4
Record name 3-Cyanomethyleneazetidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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